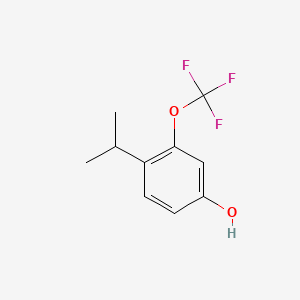

4-Isopropyl-3-(trifluoromethoxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yl-3-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O2/c1-6(2)8-4-3-7(14)5-9(8)15-10(11,12)13/h3-6,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKMWAOEGJHLDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for Introducing the Trifluoromethoxy Moiety

The trifluoromethoxy (–OCF₃) group is a valuable substituent in medicinal and agrochemical research due to its unique electronic properties, high lipophilicity, and metabolic stability. nih.gov However, its direct introduction, particularly onto an oxygen atom, is challenging due to the hard nature of oxygen. cas.cn Various methods have been developed to overcome this, ranging from direct electrophilic trifluoromethoxylation to more recent catalytic and photochemical approaches.

Direct O-trifluoromethylation of phenols using electrophilic reagents offers a straightforward approach to aryl trifluoromethyl ethers. This strategy relies on highly reactive reagents capable of transferring a "CF₃⁺" equivalent to the phenolic oxygen.

Pioneering work in this area led to the development of hypervalent iodine compounds, often referred to as Togni reagents, and diaryl(trifluoromethoxy)sulfonium salts. mdpi.com For instance, Togni's second-generation reagent can trifluoromethylate phenols, although it sometimes leads to competing C-trifluoromethylation, especially in phenols with unsubstituted ortho or para positions. mdpi.com Another class of effective reagents includes Umemoto's oxonium salts, which can smoothly trifluoromethylate phenols at low temperatures in the presence of a base. mdpi.com

A notable two-step protocol provides a practical alternative to direct trifluoromethylation. cas.cn This method involves an initial O-carboxydifluoromethylation of the phenol (B47542) using sodium bromodifluoroacetate, followed by a silver-catalyzed decarboxylative fluorination with a source like Selectfluor II to yield the desired aryl trifluoromethyl ether. cas.cnacs.org This process is advantageous as it uses readily available and less hazardous reagents. cas.cn

Table 1: Comparison of Electrophilic Trifluoromethoxylation Reagents for Phenols

| Reagent Type | Specific Example | Typical Conditions | Advantages | Limitations |

| Hypervalent Iodine | Togni Reagent II | Varies, often with a promoter | Commercially available | Can result in C-trifluoromethylation byproducts mdpi.com |

| Furanium/Oxonium Salt | Umemoto's Reagent | Low temp. (-90 to -10 °C), base | High yields for O-trifluoromethylation mdpi.com | Reagent is thermally unstable mdpi.com |

| Two-Step Protocol | NaBrCF₂CO₂Na then Ag⁺/Selectfluor | Mild conditions | Uses inexpensive, stable reagents cas.cn | Requires two separate synthetic steps cas.cn |

Recent advancements have focused on developing milder and more efficient catalytic methods for introducing the trifluoromethoxy group. These approaches often leverage transition metal catalysis or photoredox catalysis to generate reactive trifluoromethoxylating species under gentle conditions. nih.gov

Visible-light photoredox catalysis has emerged as a powerful tool. nih.govresearchgate.net In one method, a photocatalyst, such as Ru(bpy)₃²⁺, absorbs visible light and initiates an electron transfer process. nih.gov This can activate a suitable trifluoromethoxylation reagent to generate a trifluoromethoxyl radical, which then reacts with the aromatic substrate. nih.gov Another approach involves the direct photochemical activation of a phenoxide intermediate in the presence of a trifluoromethyl source like CF₃I, leading to trifluoromethylation under metal-free conditions. chemistryviews.orgiciq.org

Palladium catalysis has also been successfully employed for the trifluoromethoxylation of arenes. nih.govbohrium.com These methods typically involve an oxidant and a source of the trifluoromethoxide anion (⁻OCF₃), such as AgOCF₃, generated in situ. nih.gov While often applied to C-H functionalization, these principles can be adapted for reactions with phenolic substrates. nih.gov

Table 2: Overview of Photochemical and Catalytic Trifluoromethoxylation Methods

| Method | Catalyst/Initiator | Reagents | Conditions | Key Features |

| Photoredox Catalysis | Ru(bpy)₃²⁺ or similar | Electrophilic trifluoromethoxylating agent | Visible light (e.g., blue LEDs) | Mild conditions, high functional group tolerance nih.gov |

| Metal-Free Photochemical | None (direct excitation) | CF₃I, Base (e.g., Cs₂CO₃) | Visible light (e.g., 450 nm LEDs) | Avoids transition metals, sequential functionalization possible chemistryviews.org |

| Palladium Catalysis | Pd(II) complexes | AgOCF₃, Oxidant (e.g., Selectfluor) | Varies, often mild temperatures | Enables regioselective functionalization nih.gov |

Isopropylation Techniques in Phenol Synthesis

The introduction of an isopropyl group onto a phenol ring is a classic example of a Friedel-Crafts alkylation reaction. However, achieving high regioselectivity—directing the isopropyl group to a specific position—can be challenging, often yielding mixtures of ortho, para, and poly-alkylated products. acs.orgresearchgate.net

Controlling the position of isopropylation is crucial for the synthesis of a specific isomer like 4-isopropyl-3-(trifluoromethoxy)phenol. Traditional Friedel-Crafts alkylation using an alkylating agent like 2-propanol or propene with an acid catalyst often favors the thermodynamically more stable para-substituted product. researchgate.netacs.org However, the ortho-isomer can be favored under certain conditions.

One innovative approach to achieve high ortho-selectivity is to perform the alkylation of phenol with 2-propanol in supercritical water without a catalyst. researchgate.net At high temperatures (e.g., 673 K) and controlled water density, this method can yield 2-isopropylphenol (B134262) as the major product, with ortho/para ratios exceeding 20. researchgate.net The mechanism is believed to involve the hydroxy group of the phenol participating in both the dehydration of 2-propanol to propene and the subsequent alkylation step. researchgate.net

The choice of catalyst is also critical for directing the alkylation. acs.org Solid acid catalysts, such as zeolites or cesium-modified heteropolyacids, have been investigated to improve selectivity. acs.org For instance, using a Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 catalyst can influence the product distribution in the isopropylation of phenol, which is relevant for producing precursors for di- and tri-substituted phenols. acs.org Furthermore, certain metal catalysts, like rhenium complexes (e.g., Re₂(CO)₁₀), have been shown to catalyze the regioselective alkylation of phenols with terminal alkenes, yielding monoalkylated products with high selectivity. acs.org

As an alternative to Friedel-Crafts alkylation, metal-catalyzed cross-coupling reactions offer a highly selective method for introducing an isopropyl group. This strategy involves forming a new carbon-carbon bond between a pre-functionalized phenol and an isopropyl-containing reagent. google.com

This approach is particularly useful for synthesizing specifically substituted phenols where traditional methods fail to provide the desired isomer. For example, a method for producing 4-isopropyl-3-methylphenol (B166981) involves the reaction of a 4-halogenated-3-methylphenol with an isopropyl metal compound (e.g., an isopropyl Grignard reagent or an isopropylzinc reagent) in the presence of a suitable transition metal catalyst, such as a palladium or nickel complex. google.com This cross-coupling reaction allows for the precise installation of the isopropyl group at the 4-position, avoiding the formation of other isomers. google.com

Copper-catalyzed reactions have also been developed for the ortho-C–H functionalization of free phenols, demonstrating the potential of transition metals to direct alkylation to specific C-H bonds. nih.gov

Table 3: Comparison of Isopropylation Methodologies for Phenols

| Method | Alkylating Agent | Catalyst/Conditions | Selectivity | Advantages |

| Friedel-Crafts Alkylation | Propene or 2-Propanol | Acid catalyst (e.g., AlCl₃, H₂SO₄) | Mixture of ortho/para isomers | Uses readily available reagents |

| Supercritical Water | 2-Propanol | Catalyst-free, 673 K | Highly ortho-selective researchgate.net | Environmentally benign, high selectivity researchgate.net |

| Rhenium-Catalyzed Alkylation | Terminal Alkenes | Re₂(CO)₁₀ | Regioselective mono-alkylation acs.org | High yields and selectivity for mono-alkylation acs.org |

| Metal-Catalyzed Cross-Coupling | Isopropyl metal compound | Pd or Ni catalyst | Exclusive to the position of the halide google.com | Precise regiocontrol, high yield of a single isomer google.com |

Multi-Step Synthesis Pathways to this compound Analogues

The synthesis of analogues of this compound involves the strategic combination of the methodologies described above. The order of the isopropylation and trifluoromethoxylation steps is critical and depends on the directing effects of the functional groups and the compatibility of the reaction conditions.

A plausible synthetic route could begin with a substituted phenol, such as 3-bromophenol (B21344) or 3-methoxyphenol, to establish the substitution pattern. The synthesis could proceed via two general pathways:

Pathway A: Isopropylation followed by Trifluoromethoxylation

Regioselective Isopropylation: A starting material like 3-hydroxyphenol could be selectively isopropylated. The directing effects of the two hydroxyl groups would need to be carefully considered. Alternatively, a precursor like 3-bromophenol could be used.

Introduction of the Trifluoromethoxy Group: The resulting isopropylphenol would then undergo O-trifluoromethylation. For example, 4-isopropyl-3-hydroxyphenol could be subjected to electrophilic trifluoromethoxylation using Togni's or Umemoto's reagents, or via the two-step carboxydifluoromethylation/decarboxylative fluorination sequence. cas.cn

Pathway B: Trifluoromethoxylation followed by Isopropylation

O-Trifluoromethoxylation: A starting phenol, such as 3-bromophenol, is first converted to the corresponding aryl trifluoromethyl ether (e.g., 1-bromo-3-(trifluoromethoxy)benzene). This can be achieved using methods described in section 2.1. nih.gov

Directed Isopropylation: The trifluoromethoxy group would then influence the regioselectivity of a subsequent isopropylation step. A metal-catalyzed cross-coupling reaction would be ideal here. For instance, the bromine atom in 1-bromo-3-(trifluoromethoxy)benzene (B1268021) could be replaced with an isopropyl group via a Kumada or Negishi coupling with an isopropyl metallic reagent. This would require subsequent transformation of another functional group on the ring into a hydroxyl group to yield the final phenol analogue.

The synthesis of 4-isopropyl-3-methylphenol, an analogue, has been achieved by reacting 4-halogenated-3-methylphenol with an isopropyl metal compound, demonstrating the feasibility of using cross-coupling for precise isopropyl group installation on a pre-functionalized phenol ring. google.com Similarly, the synthesis of other analogues, such as thymol (B1683141) (5-isopropyl-2-methylphenol) and carvacrol (B1668589) (2-isopropyl-5-methylphenol), often starts from monoterpenes like α-pinene or 3-carene, highlighting pathways from complex natural products. researchgate.net These established routes for related structures underscore the modularity and strategic planning required in the synthesis of complex substituted phenols.

Derivatization Strategies for Structure-Activity Relationship Studies

The phenolic hydroxyl group is a primary site for chemical modification due to its reactivity and its role in hydrogen bonding and salt formation. Esterification and etherification are common strategies to alter the polarity and bioavailability of the parent compound.

Esterification: The conversion of the phenolic hydroxyl group to an ester is a straightforward approach to mask the acidic nature of the phenol and increase its lipophilicity. This transformation is typically achieved by reacting "this compound" with an appropriate acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a base.

A representative esterification reaction is the acylation with acetyl chloride to yield the corresponding acetate (B1210297) ester.

Representative Esterification Reaction

| Reactant | Reagent | Base | Solvent | Product |

| This compound | Acetyl chloride | Pyridine | Dichloromethane | 4-Isopropyl-3-(trifluoromethoxy)phenyl acetate |

Note: This table represents a general synthetic protocol. Actual yields and reaction conditions may vary.

Functional Group Modifications: Beyond simple esterification, the phenolic hydroxyl can be converted into a variety of other functional groups to explore a wider range of chemical space. For instance, reaction with sulfonyl chlorides yields sulfonate esters, while alkylation reactions can produce ethers. These modifications can significantly impact the molecule's hydrogen-bonding capacity and metabolic stability.

Modifications to the trifluoromethoxy and isopropyl groups are less common than derivatization of the phenolic hydroxyl but can provide valuable insights into the steric and electronic requirements for biological activity.

Trifluoromethoxy Group Transformations: The trifluoromethoxy group is generally stable and less amenable to chemical transformation. However, under certain conditions, it can be hydrolyzed back to a hydroxyl group, although this is often a challenging and low-yielding process. More commonly, SAR studies involving this group focus on its replacement with other electron-withdrawing groups to assess the impact of its unique electronic properties.

Isopropyl Group Transformations: The isopropyl group offers several possibilities for chemical modification. One notable transformation is the benzylic C-H trifluoromethylation. This reaction, often catalyzed by a copper reagent, can introduce a trifluoromethyl group to the benzylic position of the isopropyl substituent. This modification can significantly enhance metabolic stability and lipophilicity.

Another potential transformation is the oxidation of the isopropyl group. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of a secondary alcohol or a ketone at the benzylic position. Such modifications introduce new points for further derivatization and can alter the steric profile of the molecule.

Representative Isopropyl Group Transformations

| Starting Material | Reaction Type | Reagents | Product |

| This compound | Benzylic C-H Trifluoromethylation | Copper catalyst, Togni reagent | 4-(1,1,1-Trifluoro-2-propyl)-3-(trifluoromethoxy)phenol |

| This compound | Benzylic Oxidation | Oxidizing agent (e.g., KMnO4) | 4-(2-Hydroxypropan-2-yl)-3-(trifluoromethoxy)phenol |

Note: This table illustrates potential transformations based on known methodologies for similar phenolic compounds.

Spectroscopic and Advanced Structural Characterization for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of 4-Isopropyl-3-(trifluoromethoxy)phenol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy would be instrumental in identifying the hydrogen atoms (protons) in the molecule. The spectrum is expected to show distinct signals for the aromatic protons, the isopropyl methine proton, the isopropyl methyl protons, and the phenolic hydroxyl proton. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating isopropyl and hydroxyl groups. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, providing valuable information about the substitution pattern on the benzene (B151609) ring.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons would be significantly affected by the attached functional groups. The carbon of the trifluoromethoxy group would appear at a characteristic downfield shift due to the strong deshielding effect of the three fluorine atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic CH | 7.0 - 7.5 | 115 - 130 | d, dd | 7.0 - 9.0 |

| Phenolic OH | 4.5 - 6.0 | - | s (broad) | - |

| Isopropyl CH | 2.8 - 3.2 | 30 - 35 | septet | ~7.0 |

| Isopropyl CH₃ | 1.1 - 1.3 | 20 - 25 | d | ~7.0 |

| Aromatic C-O | - | 150 - 160 | s | - |

| Aromatic C-CF₃O | - | 145 - 155 (q) | q | ~2-4 |

| Aromatic C-isopropyl | - | 140 - 150 | s | - |

| CF₃O | - | 118 - 122 (q) | q | ~250-260 |

Note: These are predicted values and actual experimental data may vary.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula (C₁₀H₁₁F₃O₂).

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern would be expected to exhibit characteristic losses. For instance, the loss of a methyl group from the isopropyl moiety would result in a significant fragment ion. Cleavage of the isopropyl group itself would be another expected fragmentation pathway. The presence of the trifluoromethoxy group would also lead to characteristic fragments.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Possible Fragment Ion | Fragment Structure |

| 220 | [M]⁺ | [C₁₀H₁₁F₃O₂]⁺ |

| 205 | [M - CH₃]⁺ | [C₉H₈F₃O₂]⁺ |

| 177 | [M - C₃H₇]⁺ | [C₇H₄F₃O₂]⁺ |

| 151 | [M - CF₃O]⁺ | [C₉H₁₁O]⁺ |

Note: The relative intensities of these fragments would depend on the ionization conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the isopropyl group would appear in the 2850-3100 cm⁻¹ region. Strong absorptions corresponding to the C-O stretching of the phenol (B47542) and the C-F stretching of the trifluoromethoxy group would also be prominent.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region. The substitution on the benzene ring will influence the position and intensity of these absorptions. The presence of the hydroxyl, isopropyl, and trifluoromethoxy groups would be expected to cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring.

Interactive Data Table: Expected IR and UV-Vis Spectroscopic Data

| Spectroscopic Technique | Expected Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

| Infrared (IR) | 3200 - 3600 (broad) | O-H stretch (phenolic) |

| Infrared (IR) | 2850 - 3100 | C-H stretch (aromatic and aliphatic) |

| Infrared (IR) | 1500 - 1600 | C=C stretch (aromatic) |

| Infrared (IR) | 1200 - 1300 | C-O stretch (phenol) |

| Infrared (IR) | 1100 - 1200 | C-F stretch (trifluoromethoxy) |

| Ultraviolet-Visible (UV-Vis) | ~270 - 280 nm | π → π* transition (secondary band) |

| Ultraviolet-Visible (UV-Vis) | ~220 - 230 nm | π → π* transition (primary band) |

X-ray Crystallography for Solid-State Structure Determination

This technique would confirm the substitution pattern on the benzene ring and reveal the orientation of the isopropyl and trifluoromethoxy groups relative to the phenyl ring and each other. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which govern the solid-state architecture of the compound.

Interactive Data Table: Predicted Crystallographic Parameters

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| Key Bond Lengths (Å) | C-O (phenol): 1.36-1.38, C-O (ether): 1.35-1.37, C-F: 1.32-1.34 |

| Key Bond Angles (°) | C-O-H: ~109, C-C-C (isopropyl): ~110-112 |

| Intermolecular Interactions | Hydrogen bonding (O-H···O) |

Note: These are predictions based on similar known structures.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. wikipedia.org DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the energy of a molecule can be determined from its electron density. youtube.com

For 4-Isopropyl-3-(trifluoromethoxy)phenol, DFT calculations would be employed to determine its ground-state electronic structure. This involves optimizing the molecular geometry to find the most stable arrangement of atoms. From this optimized structure, a wealth of electronic properties can be calculated. These properties are crucial for predicting the molecule's reactivity and spectroscopic characteristics.

Key parameters obtained from DFT calculations for this compound would include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity.

Electron Density Distribution: DFT provides a map of the electron density, revealing which parts of the molecule are electron-rich or electron-poor. This is essential for predicting how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution from the perspective of an approaching reactant, highlighting regions that are prone to electrophilic or nucleophilic attack.

The results of such calculations would offer a detailed picture of the electronic landscape of this compound, influenced by the electron-donating isopropyl group and the electron-withdrawing trifluoromethoxy group.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Suggests high chemical stability |

| Dipole Moment | 2.8 D | Quantifies the polarity of the molecule |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations would be used to explore its conformational landscape. The isopropyl and trifluoromethoxy groups can rotate, leading to different spatial arrangements (conformers) of the molecule. MD simulations can reveal which conformers are most prevalent and the energy barriers between them.

A typical MD simulation of this compound would involve:

Placing the molecule in a simulation box, often filled with a solvent like water to mimic physiological conditions.

Assigning initial velocities to the atoms.

Calculating the forces between atoms using a force field.

Solving the equations of motion to update the positions and velocities of the atoms over small time steps.

By analyzing the trajectory of the simulation, one can understand how the molecule flexes, rotates, and interacts with solvent molecules. This is particularly important for understanding how the molecule might fit into a protein's binding site.

Molecular Docking and Ligand-Protein Interaction Prediction for Biological Relevance

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). jbcpm.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. jbcpm.com

In the context of this compound, molecular docking could be used to investigate its potential as a ligand for various protein targets. The process involves:

Obtaining the 3D structures of both the ligand (this compound) and the target protein.

Using a docking algorithm to sample a large number of possible binding poses of the ligand in the protein's active site.

Scoring each pose based on a scoring function that estimates the binding affinity.

The results of a docking study would provide a predicted binding mode and an estimated binding energy, which indicates the strength of the interaction. The analysis of the best-scoring pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. For example, docking studies on similar ortho-substituted phenols have been used to understand their interactions with enzymes like tyrosinase. mdpi.com A similar approach could elucidate the biological relevance of this compound.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Binding Affinity | -8.2 kcal/mol | Indicates a strong predicted binding interaction |

| Interacting Residues | Tyr123, Phe254, Val301 | Highlights key amino acids in the binding site |

| Interaction Types | Hydrogen bond with Tyr123, Hydrophobic interactions with Phe254 and Val301 | Describes the nature of the binding forces |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

To build a QSAR model relevant to this compound, a dataset of structurally similar phenol (B47542) derivatives with known biological activity would be required. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation that relates the descriptors to the observed activity. A robust QSAR model can be used to:

Predict the activity of this compound if it were not already tested.

Identify which molecular properties are most important for the desired biological activity.

Guide the design of new, more potent analogs by suggesting modifications to the molecular structure.

In Silico Optimization of Molecular Scaffolds

In silico optimization involves using computational methods to modify a starting molecular scaffold to improve its desired properties, such as binding affinity, selectivity, or pharmacokinetic profile. This approach accelerates the drug design process by prioritizing the synthesis of the most promising compounds.

Starting with the this compound scaffold, in silico optimization could be performed to design new analogs with enhanced biological activity. This process typically involves a cycle of computational design and evaluation:

Scaffold Analysis: The initial scaffold is analyzed using methods like molecular docking to understand its binding mode and identify potential points for modification.

Virtual Library Generation: A virtual library of new compounds is created by systematically modifying the scaffold, for example, by changing the position or nature of the substituents.

Computational Screening: The virtual library is screened using techniques like molecular docking and QSAR to predict the properties of the new analogs.

Prioritization: The most promising candidates are selected for synthesis and experimental testing based on their predicted properties.

This iterative process allows for the rapid exploration of chemical space around the this compound core, leading to the rational design of optimized molecules.

Mechanistic Investigations of Biological Activities and Pharmacological Targets

Identification and Validation of Pharmacological Targets

Phenotypic Screening and Target Deconvolution

At present, the scientific community has not published research that would allow for a thorough and accurate discussion of these specific aspects of 4-Isopropyl-3-(trifluoromethoxy)phenol. Therefore, no data tables or detailed research findings can be provided for this compound as requested.

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR investigations focus on how its key functional groups—the trifluoromethoxy group and the isopropyl group—as well as their positions on the phenol (B47542) ring, contribute to its pharmacological profile. These studies are crucial for the rational design of more potent and selective analogues.

Influence of Trifluoromethoxy Group on Biological Potency and Selectivity

The trifluoromethoxy (-OCF3) group is a relatively underexplored but highly promising functional group in medicinal chemistry that significantly impacts a molecule's physicochemical and biological properties. mdpi.comresearchgate.net Its presence on the phenolic scaffold of this compound imparts unique characteristics that can enhance biological potency and selectivity.

The -OCF3 group is known for its strong electron-withdrawing nature and high lipophilicity. ontosight.ai The introduction of fluorine-containing groups can increase metabolic stability by blocking sites susceptible to enzymatic degradation. mdpi.com This enhanced stability can lead to an improved pharmacokinetic profile, a critical factor in drug design. mdpi.comresearchgate.net Furthermore, the high lipophilicity conferred by the trifluoromethoxy group can improve a compound's ability to permeate biological membranes, such as the blood-brain barrier, which is essential for drugs targeting the central nervous system. mdpi.com This property is exemplified in the drug Riluzole, where the trifluoromethoxy group is incorporated to enhance lipophilicity and metabolic stability. mdpi.com

The combination of high electronegativity and lipophilicity can also modulate how the molecule interacts with its biological targets. mdpi.com These properties can influence binding affinity and selectivity for specific receptors or enzymes, offering a powerful tool for fine-tuning the pharmacological effects of a lead compound. ontosight.ai

Table 1: Physicochemical Properties Influenced by the Trifluoromethoxy Group

| Property | Influence of the Trifluoromethoxy (-OCF3) Group | Potential Biological Consequence |

|---|---|---|

| Lipophilicity | Significantly increases | Enhanced membrane permeability and bioavailability mdpi.com |

| Metabolic Stability | Increases by blocking metabolic sites | Improved in vivo half-life mdpi.com |

| Electronic Effect | Strongly electron-withdrawing | Modulation of pKa and hydrogen bonding capacity researchgate.net |

| Binding Interactions | Can alter drug-receptor interactions | Potential for increased potency and selectivity mdpi.com |

Role of Isopropyl Group in Receptor Binding and Pharmacodynamics

In structurally related phenolic compounds like thymol (B1683141) (2-isopropyl-5-methylphenol) and its analogues, the isopropyl group is critical for their biological activity. frontiersin.orgchemicalbook.com For instance, in the analogue 4-isopropyl-3-methylphenol (B166981), the isopropyl group at position 4 is suggested to enhance permeability across lipid membranes, which amplifies its efficacy. This increased membrane interaction is a key aspect of the pharmacodynamics of many phenolic compounds, facilitating their entry into cells to reach intracellular targets. chemicalbook.com The size and shape of the isopropyl group can also provide steric hindrance that influences the molecule's orientation within a binding site, potentially leading to improved selectivity for a specific target over others.

Positional Isomer Effects on Biological Outcomes

Studies on related isopropyl methylphenol isomers demonstrate this principle clearly. For example, 4-isopropyl-3-methylphenol is reported to have strong antibacterial activity and low skin irritation, making it useful in cosmetic and quasi-drug applications. chemicalbook.com In contrast, other isomers produced during its synthesis, such as 2-isopropyl-3-methylphenol and 5-isopropyl-3-methylphenol (B155287), have different property profiles. chemicalbook.com Research on antifungal agents showed that 5-isopropyl-3-methylphenol derivatives had lower efficacy compared to derivatives of 4-isopropyl-3-methylphenol, highlighting that the substitution pattern critically influences activity. This indicates that the placement of the isopropyl group at position 4 and the other substituent at position 3 creates a specific molecular architecture that is optimal for certain biological interactions. Therefore, the this compound structure is not just a random combination of functional groups but a precisely arranged scaffold whose biological outcomes are highly dependent on this specific isomeric form.

Table 2: Biological Activity of Isomers in a Related Phenol Series (Isopropyl Methylphenols)

| Compound | Key Structural Feature | Reported Biological Outcome |

|---|---|---|

| 4-Isopropyl-3-methylphenol | Isopropyl group at position 4 | Strong antibacterial and antifungal activity with low toxicity chemicalbook.com |

| 5-Isopropyl-3-methylphenol | Isopropyl group at position 5 | Lower antifungal efficacy compared to 4-isopropyl derivatives |

| Thymol (2-isopropyl-5-methylphenol) | Isomer of 4-isopropyl-3-methylphenol | Well-known natural antimicrobial and anti-inflammatory agent frontiersin.orgchemicalbook.com |

Emerging Medicinal Chemistry Applications and Scaffold Development

The unique structural and physicochemical properties of this compound make its core structure, or scaffold, an attractive starting point for medicinal chemistry programs aimed at discovering new therapeutic agents. researchgate.netnih.gov The strategic placement of the lipophilic and bulky isopropyl group with the electronically distinct and metabolically robust trifluoromethoxy group on a phenol ring provides a versatile platform for designing novel molecules with tailored biological activities. mdpi.com

Design of Novel Chemical Entities Incorporating the this compound Moiety

The this compound moiety can serve as a key building block or scaffold for the development of new chemical entities (NCEs). Medicinal chemists can use this scaffold as a foundation and introduce additional functional groups or incorporate it into larger, more complex molecules to target a wide range of biological systems.

The design of NCEs could involve several strategies:

Modification of the Phenolic Hydroxyl Group: The hydroxyl group can be converted into ethers or esters to modulate solubility, create prodrugs, or introduce new interaction points for target binding.

Addition of Substituents to the Aromatic Ring: Further substitution on the remaining open positions of the benzene (B151609) ring could enhance potency or selectivity.

Scaffold Hopping and Elaboration: The entire moiety can be integrated into a larger molecular framework to mimic the binding mode of a known active compound while improving its drug-like properties.

The combination of features—a hydrogen-bonding hydroxyl group, a hydrophobic isopropyl substituent, and a lipophilic, electron-withdrawing trifluoromethoxy group—provides a rich platform for creating libraries of diverse compounds for screening against various diseases.

Exploration of Bioisosteric Replacements and Analogues

Bioisosteric replacement is a key strategy in drug design where one functional group is replaced by another with similar physical or chemical properties to improve the compound's biological activity, metabolic stability, or toxicity profile. Both the trifluoromethoxy and isopropyl groups in the this compound scaffold can be subjected to bioisosteric replacement to fine-tune its properties.

Replacements for the Trifluoromethoxy Group: The trifluoromethoxy (-OCF3) group is often considered a bioisostere of other small, lipophilic, and electron-withdrawing groups. The closely related trifluoromethyl (-CF3) group is a common replacement. researchgate.net In some contexts, it can also serve as a replacement for a nitro group (-NO2), often resulting in compounds with greater metabolic stability and higher potency. acs.orgnih.govnih.gov

Replacements for the Isopropyl Group: The isopropyl group is a classic hydrophobic substituent. Its bioisosteres include other alkyl groups like ethyl or cyclopropyl, as well as the trifluoromethyl (-CF3) group. researchgate.net Although the trifluoromethyl group is sterically smaller than an isopropyl group, its lipophilicity is comparable, and its replacement can significantly alter electronic properties and metabolic pathways. researchgate.net

Exploring these replacements allows chemists to systematically probe the SAR of the scaffold and optimize multiple properties simultaneously, leading to the development of superior drug candidates.

Table 3: Potential Bioisosteric Replacements for Key Functional Groups

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) | Similar lipophilicity and electron-withdrawing effects researchgate.net |

| Nitro (-NO2) | Similar electron-withdrawing properties; replacement may improve metabolic stability acs.org | |

| Isopropyl (-CH(CH3)2) | Trifluoromethyl (-CF3) | Similar lipophilicity, though sterically smaller with different electronics researchgate.net |

| Ethyl (-CH2CH3) | Maintains alkyl character while reducing steric bulk |

of this compound

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling from a Mechanistic Perspective

A comprehensive search of available scientific literature and research databases did not yield specific studies on the pharmacokinetic (PK) and pharmacodynamic (PD) modeling of the compound this compound. Consequently, detailed research findings, mechanistic PK/PD models, and corresponding data tables for this specific molecule are not available at this time.

Pharmacokinetic and pharmacodynamic modeling is a critical tool in drug discovery and development, providing a quantitative understanding of a compound's absorption, distribution, metabolism, and excretion (ADME), and linking these processes to its therapeutic or toxic effects. The absence of such data for this compound indicates that this compound may be a novel or less-studied entity for which these specific investigations have not yet been published.

Further research would be necessary to establish the PK/PD profile of this compound. Such studies would typically involve:

In vitro assays to determine metabolic stability, plasma protein binding, and potential for drug-drug interactions.

In vivo studies in animal models to characterize its absorption, distribution, and elimination profiles over time.

Pharmacodynamic studies to identify and quantify its biological effects and establish a dose-response relationship.

The data generated from these studies would be essential for constructing a mechanistic PK/PD model to predict the compound's behavior in biological systems and to guide any future development.

Environmental Fate and Degradation Pathways: Academic Perspective

Abiotic Degradation Mechanisms

Non-biological degradation processes, primarily photolysis and hydrolysis, are significant pathways for the transformation of phenolic compounds in the environment.

Photodegradation, the breakdown of chemical compounds by light, is a key abiotic process. For aromatic compounds like 4-Isopropyl-3-(trifluoromethoxy)phenol, this can occur via direct absorption of solar radiation or indirectly through reactions with photochemically generated reactive species in the environment.

Structurally related trifluoromethyl (-CF3) containing phenols, which serve as a proxy for the trifluoromethoxy (-OCF3) group, are known to undergo photohydrolysis. A notable example is the lampricide 3-trifluoromethyl-4-nitrophenol (TFM), which degrades in the presence of light to form trifluoroacetic acid (TFA). acs.org The efficiency of this photohydrolytic process is significantly influenced by the pH of the surrounding water, with varying half-lives observed under different pH conditions. acs.org It is conceivable that this compound could undergo a similar photolytic cleavage of the trifluoromethoxy group.

Furthermore, studies on trifluoromethylphenols have demonstrated that their photolysis rates are pH-dependent, accelerating at higher pH levels. nih.gov This is attributed to the greater light absorption of the phenolate (B1203915) ion, which becomes the dominant species in alkaline solutions. Although specific data for this compound is lacking, the behavior of these related compounds suggests that its persistence in sunlit aquatic systems will be contingent on the water's chemical properties.

Table 1: Illustrative Photolytic Half-lives of a Structurally Related Compound (3-trifluoromethyl-4-nitrophenol) at Different pH values.

Source: Data for 3-trifluoromethyl-4-nitrophenol. acs.org This table is for illustrative purposes to show the potential pH dependence of photolysis for a structurally related compound.

| pH | Photolytic Half-life (hours) |

|---|---|

| 7 | 91.7 |

| 9 | 22 |

Hydrolysis involves the cleavage of chemical bonds by the addition of water. The trifluoromethoxy group is known for its high stability and resistance to hydrolysis under typical environmental conditions, a consequence of the strong carbon-fluorine bonds. tcichemicals.com However, research on trifluoromethylphenols indicates that hydrolysis of the -CF3 group can occur, leading to the release of fluoride (B91410) ions and the formation of other compounds, such as salicylic (B10762653) acid from 2-trifluoromethylphenol at neutral pH and mild temperatures. nih.gov This hydrolytic degradation is generally favored at higher pH. nih.gov

It is crucial to recognize that the trifluoromethoxy group is generally considered more resistant to hydrolysis than the trifluoromethyl group. Therefore, the hydrolytic degradation of the trifluoromethoxy moiety in this compound is anticipated to be a very slow process in most natural aquatic environments. The isopropyl and phenol (B47542) components of the molecule are not expected to be susceptible to significant hydrolysis.

Biotic Degradation Mechanisms

The breakdown of organic substances by living organisms, particularly microorganisms, is a fundamental process in the environment.

The microbial degradation of phenols is a well-documented phenomenon. Many species of bacteria and fungi have enzymatic machinery capable of cleaving the aromatic ring of phenolic compounds. The isopropyl group on this compound could be an initial site of microbial attack. For example, 4-isopropylphenol (B134273) is a known metabolite in the microbial degradation of bisphenol A, indicating that microorganisms can process this type of alkylphenol structure. nih.gov

The typical microbial degradation pathway for phenols involves initial hydroxylation to form catechols, which are then subject to ring-opening reactions catalyzed by dioxygenase enzymes. The resulting aliphatic intermediates are subsequently channeled into central metabolic pathways.

Conversely, the trifluoromethoxy group is expected to present a significant barrier to microbial degradation. Organofluorine compounds are often recalcitrant to biodegradation due to the high energy of the C-F bond, which is not readily cleaved by common microbial enzymes. nih.govnih.gov While some specialized microorganisms have been shown to degrade certain fluorinated aromatic compounds, the degradation rates are typically slow. researchgate.netnih.gov It is probable that the initial biotic transformations of this compound would target the isopropylphenol portion, potentially leaving behind a more persistent trifluoromethoxy-containing aromatic intermediate.

Enzymes such as monooxygenases and dioxygenases play a critical role in initiating the breakdown of aromatic compounds by introducing hydroxyl groups, which destabilizes the aromatic ring. The isopropyl group can be enzymatically oxidized to alcohols and ketones as precursors to further degradation.

The biotransformation of the trifluoromethoxy group is not well understood. While some microbial enzymes capable of defluorination exist, they are not ubiquitous in the environment. nih.gov The strong electron-withdrawing character of the trifluoromethoxy group could also alter the electronic properties of the aromatic ring, potentially reducing its susceptibility to enzymatic attack.

Transformation Products and Environmental Significance

The degradation of this compound will likely generate various transformation products, depending on the dominant degradation pathway.

Based on the degradation of analogous compounds, potential transformation products include:

From photolysis: Trifluoroacetic acid (TFA) is a recognized photoproduct of certain trifluoromethyl-containing aromatic compounds and is known for its high persistence and mobility in aquatic systems. acs.orgunep.org

From hydrolysis: Although expected to be a minor pathway, the hydrolysis of the trifluoromethoxy group could ultimately yield a dihydroxy-isopropylbenzene and fluoride ions.

From microbial degradation: Initial microbial activity on the isopropyl group and phenol ring could produce hydroxylated and ring-fission products. A plausible persistent metabolite could be a trifluoromethoxy-substituted aromatic acid.

The environmental impact of these potential transformation products is a critical consideration. The formation of degradation products that are more persistent or toxic than the parent compound is a significant concern. The potential for this compound to serve as a source of highly persistent substances like TFA underscores the need for further research.

Table 2: Potential Transformation Products of this compound and their Environmental Relevance.

This table is speculative and based on the degradation of structurally similar compounds.

| Degradation Pathway | Potential Transformation Products | Environmental Significance |

|---|---|---|

| Photolysis | Trifluoroacetic acid (TFA) | High persistence and mobility in water |

| Hydrolysis | Dihydroxy-isopropylbenzene, Fluoride ions | Generally less toxic than the parent compound |

| Microbial Degradation | Hydroxylated intermediates, Ring-cleavage products, Trifluoromethoxy-containing aromatic acids | Persistence and toxicity would depend on the specific metabolite |

Sorption and Mobility in Environmental Compartments (theoretical modeling)

In the absence of empirical data for this compound, theoretical modeling serves as a critical tool for predicting its environmental distribution. Quantitative Structure-Activity Relationship (QSAR) models are paramount in estimating the physicochemical properties that govern a chemical's behavior in soil and water. chemistryforsustainability.org The U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ is a widely utilized and recommended screening-level tool for this purpose when measured values are unavailable. chemistryforsustainability.orgnih.gov This section details the theoretical sorption and mobility of this compound based on predictive modeling principles.

The primary indicators of environmental mobility are the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc). epa.govepisuite.dev The Kow value, typically expressed as its logarithm (log Kow), indicates a chemical's hydrophobicity (tendency to avoid water) and affinity for lipids. epa.gov The Koc value measures the tendency of a chemical to adsorb to the organic matter in soil and sediment. episuite.dev

Detailed Research Findings

Specific predicted values for this compound using EPI Suite™ are not publicly available in the searched literature. However, an analysis of its chemical structure allows for a qualitative prediction of its likely environmental behavior. The molecule possesses several key features that influence its sorption characteristics:

Phenolic Group (-OH): The hydroxyl group can engage in hydrogen bonding, which may increase its affinity for water and certain soil components.

Trifluoromethoxy Group (-OCF₃): This group is highly electronegative and contributes significantly to the lipophilicity of the molecule, further increasing its tendency to partition into organic phases rather than water.

Collectively, the presence of the bulky, nonpolar isopropyl group and the lipophilic trifluoromethoxy group is expected to outweigh the influence of the single hydroxyl group. This suggests that this compound would exhibit a relatively high log Kow value, indicating a preference for partitioning into organic matter and lipids over water. Consequently, a higher Koc value would also be anticipated.

A higher Koc value signifies stronger adsorption to soil organic carbon. episuite.dev This strong binding reduces the chemical's mobility, making it less likely to leach from the soil surface into groundwater. researchgate.net Instead, the compound would be more likely to remain in the upper soil layers or partition to sediment in aquatic environments.

Table 1: Predicted Physicochemical Properties for this compound Note: Specific values from EPI Suite™ were not available in the searched literature. The table reflects the expected range based on structural analysis.

| Parameter | Predicted Value | Modeling Program/Method |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | Not Available | EPI Suite™ (KOWWIN™) |

| Koc (Soil Organic Carbon-Water Partition Coefficient) | Not Available | EPI Suite™ (KOCWIN™) |

Table 2: General Soil Mobility Classification Based on Koc Values

| Koc Value | Mobility Class | Interpretation |

|---|---|---|

| < 50 | Very High | Compound is very mobile and likely to leach into groundwater. |

| 50 - 150 | High | Compound is mobile. |

| 150 - 500 | Moderate | Compound has moderate mobility. |

| 500 - 2000 | Low | Compound has low mobility and is likely to adsorb to soil. |

| > 2000 | Slight to Immobile | Compound is strongly adsorbed to soil and unlikely to move. |

Based on its chemical structure, this compound is theoretically expected to fall into the low to slight mobility class. Its movement through soil profiles would likely be limited, and it would tend to partition from the water column to sediment and sludge in aquatic systems.

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the analysis of 4-Isopropyl-3-(trifluoromethoxy)phenol, providing the necessary separation from complex matrix components and structurally similar compounds. Gas and liquid chromatography, coupled with mass spectrometry, are the most powerful and commonly theorized approaches for its analysis.

Gas chromatography is a high-resolution separation technique, but the direct analysis of phenolic compounds like this compound can be challenging. The polar and acidic nature of the hydroxyl (-OH) group can lead to poor chromatographic performance, including peak tailing and reduced sensitivity, due to interactions with the stationary phase and potential thermal degradation in the injector. nih.govthermofisher.com To overcome these issues, a derivatization step is essential prior to GC-MS analysis. researchgate.net

Derivatization involves a chemical reaction that converts the polar -OH group into a less polar, more volatile, and more thermally stable functional group. nih.gov This process improves peak shape, enhances detectability, and allows for more robust and reproducible quantification. The most common strategies for phenols involve silylation or acylation.

Silylation: This is a widely used technique where an active hydrogen is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. The reaction converts the phenol (B47542) into its corresponding TMS ether, which is significantly more volatile and less polar.

Acylation: This strategy involves reacting the phenol with an acylating agent, such as a fluorinated anhydride (B1165640) (e.g., pentafluoropropionic anhydride, PFPA), to form an ester derivative. This not only improves volatility but can also enhance sensitivity when using an electron capture detector (ECD).

Following derivatization, the sample is analyzed by GC-MS. The derivatized this compound is separated from other compounds on a low-polarity fused-silica capillary column (e.g., a 5% diphenyl / 95% dimethyl polysiloxane phase). thermofisher.com The mass spectrometer provides definitive identification based on the unique mass spectrum of the derivatized molecule and its characteristic fragmentation patterns.

| Strategy | Reagent | Reaction Principle | Resulting Derivative | Key Advantage |

|---|---|---|---|---|

| Silylation | BSTFA or MSTFA | Replaces the active proton of the hydroxyl group with a trimethylsilyl (TMS) group. | Trimethylsilyl ether | Creates a volatile, thermally stable derivative with excellent chromatographic properties. researchgate.net |

| Acylation | Pentafluoropropionic Anhydride (PFPA) | Forms a pentafluoropropionyl ester by reacting with the hydroxyl group. | Pentafluoropropionyl ester | Increases volatility and significantly enhances sensitivity for electron capture detection (ECD). |

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of phenolic compounds without the need for derivatization. fishersci.commdpi.com These methods are particularly well-suited for this compound, separating it based on its partitioning between a stationary phase and a liquid mobile phase.

The most common analytical mode is Reversed-Phase HPLC (RP-HPLC). alsenvironmental.co.uk

Stationary Phase : A non-polar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is typically used. For fluorinated compounds like this compound, a perfluorinated phenyl (PFP) stationary phase may offer unique selectivity and improved separation from non-fluorinated analogues due to specific interactions with the trifluoromethoxy group. fishersci.comchromatographyonline.com

Mobile Phase : A polar mobile phase is used, typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient separation of compounds with varying polarities. The aqueous component is usually acidified with a small amount of formic acid or acetic acid to suppress the ionization of the phenolic hydroxyl group, ensuring good peak shape and consistent retention times. mdpi.com

Detection : Due to its aromatic ring, this compound can be readily detected using a UV-Vis or Diode Array Detector (DAD), likely with a maximum absorbance around 270-280 nm. fishersci.com For higher sensitivity and selectivity, an electrochemical detector can be used, as the phenolic group is easily oxidized. alsenvironmental.co.uk

UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm). This results in significantly faster analysis times, higher resolution, and increased sensitivity, making it ideal for high-throughput research. fishersci.com

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | C18, PFP, or C8 (e.g., 100 mm x 2.1 mm, 1.9 µm particle size for UPLC) | Provides reversed-phase separation. PFP phase may offer enhanced selectivity for the fluorinated analyte. fishersci.comchromatographyonline.com |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of the phenol for better peak shape. mdpi.com |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound from the column. |

| Gradient | e.g., 5% B to 95% B over 5-10 minutes | Ensures elution of compounds with a wide range of polarities. |

| Flow Rate | 0.4 - 0.6 mL/min (UPLC) | Optimized for small particle columns to achieve high efficiency. |

| Detection | UV/DAD at ~275 nm or Electrochemical Detector | Aromatic ring provides strong UV absorbance; phenolic group allows for sensitive electrochemical detection. alsenvironmental.co.uk |

Spectrophotometric and Electrochemical Methods for Specific Assays

While chromatographic methods provide the most detailed information, spectrophotometric and electrochemical assays can be used in specific contexts. Spectrophotometric methods, such as the 4-aminoantipyrine (B1666024) colorimetric test, are often used to measure "total phenols" in water samples. However, these methods lack specificity and cannot distinguish this compound from other phenolic compounds, making them unsuitable for specific quantification in mixed samples.

Electrochemical methods, in contrast, offer high sensitivity and selectivity for phenolic compounds. The hydroxyl group on the aromatic ring of this compound is susceptible to oxidation at a specific potential. This property can be exploited using techniques like differential pulse voltammetry or by using an electrochemical detector coupled with HPLC (HPLC-EC). alsenvironmental.co.uk In HPLC-EC, as the analyte elutes from the column, it passes over an electrode held at a set oxidation potential. The resulting current generated by the oxidation reaction is directly proportional to the analyte's concentration, allowing for highly sensitive and selective quantification, even in complex matrices.

Sample Preparation and Extraction Methods for Complex Matrices in Research

Before instrumental analysis, this compound must often be isolated from its sample matrix (e.g., water, soil, sediment, or biological tissues) and concentrated. mdpi.comnih.gov The choice of extraction method depends on the matrix, the concentration of the analyte, and the required level of cleanliness for the final extract. researchgate.net

Liquid-Liquid Extraction (LLE) : This is a classic technique based on the differential solubility of the analyte in two immiscible liquids. For phenolic compounds, pH adjustment is critical. By acidifying the aqueous sample to a pH well below the phenol's pKa, the molecule remains in its neutral, protonated form, which can then be efficiently extracted into a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane.

Solid-Phase Extraction (SPE) : SPE is a more modern, efficient, and widely used technique that reduces solvent consumption compared to LLE. mdpi.comnemi.gov For this compound, a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) would be effective. The aqueous sample is passed through the cartridge, and the compound adsorbs onto the non-polar sorbent. Polar impurities are washed away, after which the purified analyte is eluted from the cartridge using a small volume of a strong organic solvent like methanol or acetonitrile. mdpi.com

Microwave-Assisted Extraction (MAE) : For solid or semi-solid samples like soil or tissue, MAE can be employed. This technique uses microwave energy to heat the extraction solvent, accelerating the transfer of the analyte from the sample matrix into the solvent, leading to faster and more efficient extractions. researchgate.netnih.gov

Isotopic Labeling and Tracing for Metabolic and Degradation Studies

Isotopic labeling is a powerful technique used to trace the fate of a molecule through a biological or environmental system. nih.govspringernature.com This approach provides unparalleled insight into metabolic pathways, degradation mechanisms, and flux analysis without the use of radioactive materials. nih.gov

In a typical study, this compound would be synthesized with one or more of its atoms replaced by a stable heavy isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). This "labeled" compound is chemically identical to the unlabeled version but has a higher mass.

When this labeled tracer is introduced into a cell culture, organism, or environmental microcosm, its journey can be followed using mass spectrometry. The mass spectrometer can easily distinguish between the labeled parent compound and its metabolites or degradation products, which will also contain the heavy isotope(s), from the naturally occurring unlabeled molecules. nih.gov This allows researchers to:

Elucidate Metabolic Pathways : By identifying the structure of the labeled metabolites, the specific enzymatic reactions (e.g., hydroxylation, conjugation, cleavage) that the organism uses to process the compound can be determined. researchgate.net

Determine Degradation Routes : In environmental studies, this method can identify the breakdown products of this compound, helping to assess its persistence and the nature of its degradants.

Perform Quantitative Flux Analysis : By measuring the rate at which the label is incorporated into various downstream products, the activity of specific metabolic pathways can be quantified.

Stable isotope tracing, especially when coupled with high-resolution LC-MS, is a state-of-the-art approach for nontargeted discovery of metabolic pathways, as it allows for the detection of unknown metabolites derived from the parent compound. researchgate.net

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of 4-Isopropyl-3-(trifluoromethoxy)phenol will likely pivot towards green chemistry principles to enhance sustainability. Current synthetic methods for fluorinated phenols often rely on harsh reagents and multi-step processes. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.

Key areas for exploration include:

Catalytic Deoxyfluorination: Investigating novel catalytic systems for the direct deoxyfluorination of precursor phenols. Methods using reagents like sulfuryl fluoride (B91410) (SO₂F₂) are emerging as greener alternatives to traditional fluorinating agents. acs.org These reactions can proceed under milder conditions and avoid the use of expensive transition metal catalysts. acs.org

One-Pot Syntheses: Designing one-pot reaction sequences that combine multiple synthetic steps, thereby reducing solvent waste, energy consumption, and purification efforts. For instance, a process could be envisioned where a phenol (B47542) is first activated and then fluorinated in a single reaction vessel. acs.org

Flow Chemistry: Implementing continuous flow chemistry processes. This technology offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing. It can also minimize waste and improve reaction yields.

Bio-catalysis: Exploring enzymatic pathways for the synthesis or modification of the phenol backbone. While challenging for fluorinated compounds, the use of engineered enzymes could offer a highly selective and sustainable route.

Table 1: Comparison of Potential Synthetic Approaches

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Reagents | Often stoichiometric, harsh fluorinating agents | Catalytic, milder reagents (e.g., SO₂F₂) |

| Solvents | High volumes of potentially hazardous solvents | Reduced solvent use, greener solvents, or solvent-free conditions researchgate.net |

| Energy Use | High energy input for heating/cooling | Lower energy consumption through catalysis or flow chemistry |

| Waste Generation | Significant byproduct and solvent waste | Minimized waste streams |

| Selectivity | May produce isomeric mixtures requiring extensive purification | High selectivity through catalyst or process design |

Deeper Mechanistic Insights into Biological Interactions at the Atomic Level

Understanding how this compound interacts with biological systems at a molecular level is crucial for harnessing its potential applications. Future research must move beyond preliminary activity screenings to detailed mechanistic studies.

Prospective research avenues include:

Target Identification and Validation: Employing chemoproteomics and other advanced screening methods to identify the specific protein targets with which the compound interacts.

Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to solve the three-dimensional structures of the compound bound to its biological targets. This provides a precise, atomic-level map of the interactions, revealing key binding motifs.

Molecular Docking and Simulation: Performing in silico molecular docking and molecular dynamics simulations to predict and analyze the binding modes of the compound with various receptors or enzymes. jbcpm.commdpi.com These computational methods can elucidate the energetic favorability of different binding poses and identify critical amino acid residues involved in the interaction. mdpi.comnih.gov

Biophysical Techniques: Utilizing methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the compound-target interaction.

Rational Design of Next-Generation Molecules Based on SAR

Once a foundational understanding of the structure-activity relationship (SAR) is established, the rational design of new molecules with improved properties becomes possible. Future work should focus on systematically modifying the this compound scaffold to optimize its activity, selectivity, and pharmacokinetic properties.

Key strategies for this area include:

Systematic Analog Synthesis: Creating a library of derivatives by modifying the isopropyl and trifluoromethoxy groups, as well as the substitution pattern on the phenolic ring. This allows for a systematic exploration of the chemical space around the parent molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models that correlate the structural features of the synthesized analogs with their biological activity. scienceopen.comscholarsresearchlibrary.com These models, based on descriptors such as hydrophobicity (LogP) and electronic parameters (e.g., Hammett constants, bond dissociation energies), can predict the activity of yet-to-be-synthesized compounds, thereby guiding the design process. psu.eduresearchgate.net

3D-QSAR and Pharmacophore Modeling: Building three-dimensional QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to understand the spatial requirements for optimal biological activity. nih.gov This can lead to the generation of a pharmacophore model, which represents the essential 3D arrangement of features necessary for binding to the target.

Advanced Environmental Risk Assessment and Mitigation Strategies

The introduction of any new chemical into commerce necessitates a thorough evaluation of its environmental impact. For a fluorinated aromatic compound like this compound, this is particularly important due to the known persistence of some organofluorine compounds. researchgate.net

Future research must address the following:

Biodegradation Pathways: Investigating the biodegradability of the compound under various environmental conditions (aerobic, anaerobic). nih.govresearchgate.net This includes identifying potential microbial strains capable of metabolizing the molecule and elucidating the metabolic pathways involved. The persistence of the trifluoromethoxy group is a key area of concern. mdpi.com

Ecotoxicity Studies: Conducting comprehensive ecotoxicity testing on a range of aquatic and terrestrial organisms representing different trophic levels (e.g., bacteria, algae, invertebrates, fish). nih.govkoreascience.kr This will determine key toxicity metrics like the EC₅₀ (half maximal effective concentration) and LC₅₀ (lethal concentration, 50%).

Bioaccumulation and Mobility: Assessing the potential for the compound to bioaccumulate in organisms and its mobility in soil and water systems. The compound's octanol-water partition coefficient (LogP) will be a critical parameter in these assessments.

Development of Mitigation Strategies: Based on the risk assessment, developing strategies to mitigate potential environmental release and impact. This could include designing advanced water treatment processes (e.g., advanced oxidation processes) capable of degrading the compound.

Table 2: Framework for Environmental Risk Assessment

| Assessment Area | Research Focus | Key Parameters to Determine |

|---|---|---|

| Fate | Biodegradation studies (aerobic/anaerobic) | Degradation half-life, metabolic products |

| Soil/water mobility studies | Soil adsorption coefficient (Koc) | |

| Toxicity | Aquatic toxicity tests | EC₅₀/LC₅₀ for algae, daphnia, fish |

| Terrestrial toxicity tests | EC₅₀/LC₅₀ for earthworms, plants |

| Accumulation | Bioaccumulation studies | Bioconcentration Factor (BCF) |

Integration of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical and pharmaceutical research. africansciencegroup.com The integration of these computational tools can significantly accelerate the research and development cycle for this compound.

Future applications of AI and ML include:

Predictive Modeling: Training ML models on existing chemical datasets to predict various properties of the target compound and its derivatives, including bioactivity, toxicity, and physicochemical properties, without the need for initial synthesis and testing. polyphenols-site.comresearchgate.netmiragenews.com

Virtual Screening: Using AI algorithms to rapidly screen vast virtual libraries of molecules to identify novel compounds with similar or improved characteristics based on the this compound scaffold. polyphenols-site.com

Synthesis Planning: Employing AI-powered retrosynthesis tools to propose novel and efficient synthetic routes, potentially uncovering pathways that are not obvious to human chemists.

Data Analysis and Interpretation: Utilizing ML to analyze complex datasets generated from high-throughput screening, multi-omics studies, or environmental monitoring to identify subtle patterns and correlations that might be missed by traditional analysis methods. nih.govmdpi.com This can lead to new hypotheses about the compound's mechanism of action or environmental impact. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-isopropyl-3-(trifluoromethoxy)phenol, and what methodological challenges arise during its synthesis?

- Answer : The trifluoromethoxy group is typically introduced via nucleophilic aromatic substitution or coupling reactions. For example, substituting a nitro or halogen group on the phenol ring with a trifluoromethoxide anion (generated in situ from trifluoromethyl hypofluorite or trifluoromethyltrimethylsilane) is a common approach . Key challenges include controlling regioselectivity (to avoid ortho/meta by-products) and ensuring anhydrous conditions due to the moisture sensitivity of trifluoromethyl reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is critical, with purity verification by GC (>99% as per similar phenol derivatives) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Answer : Use a combination of chromatographic and spectroscopic methods:

- GC or HPLC : To assess purity (>99.0% GC) and detect volatile by-products .

- NMR (¹H/¹³C/¹⁹F) : Confirm the trifluoromethoxy group (δ ~58 ppm in ¹⁹F NMR) and isopropyl substituent (doublet at ~1.2 ppm in ¹H NMR) .

- FT-IR : Identify O–H (3200–3600 cm⁻¹) and C–O–CF₃ (1250–1150 cm⁻¹) stretches .

- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., [M]⁺ at m/z 236 for C₁₀H₁₁F₃O₂) .

Q. What are the key stability considerations for storing this compound?

- Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the phenol group or hydrolysis of the trifluoromethoxy moiety. Monitor degradation via periodic HPLC analysis; degradation products may include quinones (from oxidation) or trifluoromethanol (from hydrolysis) .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s reactivity in radical-mediated oxidative environments?

- Answer : The electron-withdrawing trifluoromethoxy group stabilizes the phenol ring, reducing its susceptibility to electrophilic attack but increasing its propensity for single-electron transfer reactions. In oxidative stress studies (e.g., hydroxyl radical assays), monitor radical adducts using fluorescent probes like CM-H₂DCFDA or APF . Computational modeling (DFT) can predict reaction sites by analyzing frontier molecular orbitals .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for halogenated phenols?

- Answer : Discrepancies often arise from impurities (e.g., chlorinated by-products) or assay conditions. Recommendations:

- Impurity Profiling : Use LC-MS to identify trace contaminants (e.g., 4-chloro analogs) .

- Dose-Response Calibration : Test activity across a wide concentration range (nM–mM) to account for non-linear effects.

- Cell Line Validation : Compare results in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts .

Q. How can adsorption studies on indoor surfaces inform the environmental fate of this compound?